![molecular formula C15H19N5O B277491 4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B277491.png)
4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that contains a tetraazolylacetyl group and a phenyl ring, which makes it an interesting molecule for further research.
Wirkmechanismus
The mechanism of action of 4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine is not well understood. However, it has been suggested that the compound may act as an inhibitor of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in the concentration of acetylcholine, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine has been shown to have various biochemical and physiological effects. For example, it has been demonstrated to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. Additionally, it has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine in lab experiments is its high potency and selectivity. This makes it an ideal candidate for studying the effects of enzyme and receptor inhibition. However, one of the limitations of using this compound is its high cost and limited availability.
Zukünftige Richtungen
There are many future directions for the study of 4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine. One potential area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, the investigation of the compound's potential use as an antimicrobial and antifungal agent is an area of research that warrants further exploration.
Synthesemethoden
The synthesis of 4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine involves the reaction of 4-methylpiperidine with 5-phenyltetrazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. Additionally, it has also been investigated for its antimicrobial and antifungal properties.
Eigenschaften
Produktname |
4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine |
|---|---|
Molekularformel |
C15H19N5O |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
1-(4-methylpiperidin-1-yl)-2-(5-phenyltetrazol-1-yl)ethanone |
InChI |
InChI=1S/C15H19N5O/c1-12-7-9-19(10-8-12)14(21)11-20-15(16-17-18-20)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChI-Schlüssel |
CQYOCZXLAHFSRU-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1CCN(CC1)C(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-mesitylbutanamide](/img/structure/B277408.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B277410.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277411.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277413.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B277414.png)
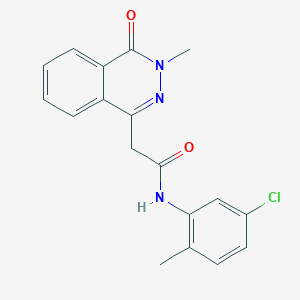
![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B277418.png)

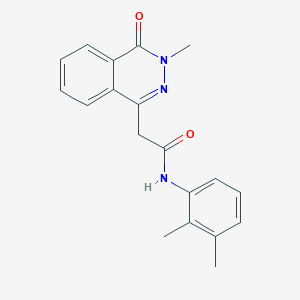
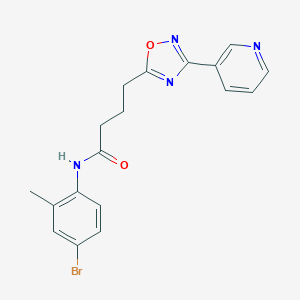
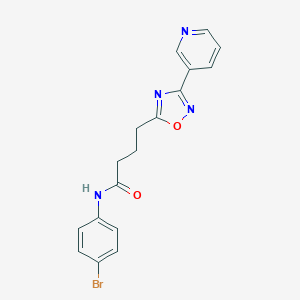
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)
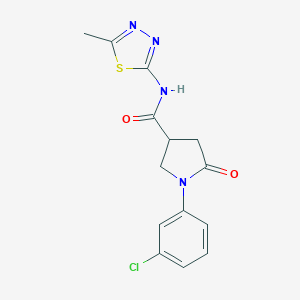
![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)